molecular formula C20H18O8 B8632893 Bis[4-(methoxycarbonyl)phenyl] butanedioate CAS No. 105653-04-1

Bis[4-(methoxycarbonyl)phenyl] butanedioate

Cat. No. B8632893
Key on ui cas rn: 105653-04-1
M. Wt: 386.4 g/mol
InChI Key: KIEDGCHVQLOUCV-UHFFFAOYSA-N
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Patent
US04713474

Procedure details

A similar procedure to Example 1 is carried out by using 15.2 g of methyl p-hydroxybenzoate and 7.8 g of succinic dichloride to yield di(p-methyloxycarbonylphenyl)succinate, m.p. 189.5°-190° C., as white crystals.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1)=[O:4].[C:12](Cl)(=[O:18])[CH2:13][CH2:14][C:15](Cl)=[O:16]>>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12](=[O:18])[CH2:13][CH2:14][C:15]([O:11][C:8]2[CH:7]=[CH:6][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:10][CH:9]=2)=[O:16])=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
COC(=O)C=1C=CC(=CC1)O
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
C(CCC(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)OC(CCC(=O)OC1=CC=C(C=C1)C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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